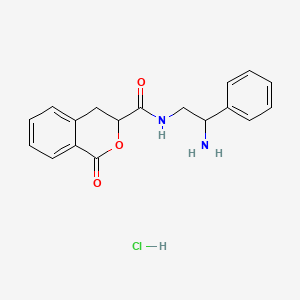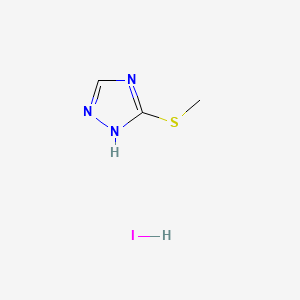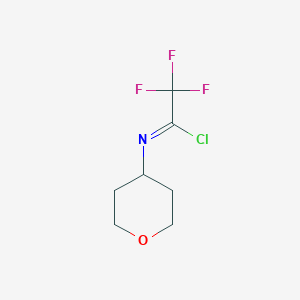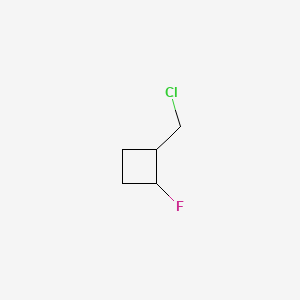![molecular formula C17H25ClN2O2 B13555023 4-{4-[(Piperidin-4-yl)methyl]benzoyl}morpholinehydrochloride](/img/structure/B13555023.png)
4-{4-[(Piperidin-4-yl)methyl]benzoyl}morpholinehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{4-[(Piperidin-4-yl)methyl]benzoyl}morpholinehydrochloride is a chemical compound that features a piperidine ring, a benzoyl group, and a morpholine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the piperidine ring, a common motif in many bioactive molecules, suggests that this compound may exhibit significant biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(Piperidin-4-yl)methyl]benzoyl}morpholinehydrochloride typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with a cyclization reaction involving a suitable precursor.
Benzoylation: The piperidine intermediate is then reacted with a benzoyl chloride derivative to introduce the benzoyl group.
Morpholine Addition: The resulting compound is further reacted with morpholine under appropriate conditions to form the final product.
Hydrochloride Formation: The final step involves converting the compound into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-{4-[(Piperidin-4-yl)methyl]benzoyl}morpholinehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
4-{4-[(Piperidin-4-yl)methyl]benzoyl}morpholinehydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving receptor binding and signal transduction pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other bioactive compounds.
作用機序
The mechanism of action of 4-{4-[(Piperidin-4-yl)methyl]benzoyl}morpholinehydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring is known to interact with various biological targets, potentially modulating their activity. The benzoyl group may enhance the compound’s binding affinity, while the morpholine ring can influence its pharmacokinetic properties.
類似化合物との比較
Similar Compounds
- Methyl 4-(piperidin-4-yl)benzoate hydrochloride
- 4-benzoylpiperidine
- 3-(piperidin-4-yl)benzo[d]isoxazole
Uniqueness
4-{4-[(Piperidin-4-yl)methyl]benzoyl}morpholinehydrochloride is unique due to the combination of its structural features, which may confer distinct biological activities. The presence of both the piperidine and morpholine rings, along with the benzoyl group, allows for a diverse range of interactions with biological targets, potentially leading to unique pharmacological profiles.
特性
分子式 |
C17H25ClN2O2 |
|---|---|
分子量 |
324.8 g/mol |
IUPAC名 |
morpholin-4-yl-[4-(piperidin-4-ylmethyl)phenyl]methanone;hydrochloride |
InChI |
InChI=1S/C17H24N2O2.ClH/c20-17(19-9-11-21-12-10-19)16-3-1-14(2-4-16)13-15-5-7-18-8-6-15;/h1-4,15,18H,5-13H2;1H |
InChIキー |
AHQCKVMVRQBVIB-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1CC2=CC=C(C=C2)C(=O)N3CCOCC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 2-(2-methoxy-2-oxoethylidene)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13554944.png)

![7-Bromo-4-hydrazinylthieno[3,2-d]pyrimidine](/img/structure/B13554955.png)
![6-[(Piperidin-4-yl)methyl]pyridin-2-aminedihydrochloride](/img/structure/B13554956.png)

![6-(3-Chloro-2-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13554977.png)




![2-Methyl-4-[(oxiran-2-yl)methoxy]-1,3-benzoxazole](/img/structure/B13555001.png)
![1-[1-(3,5-Difluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13555003.png)


